molecular formula C18H23N3O5S B1668550 N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride CAS No. 161314-70-1

N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

Cat. No. B1668550
CAS RN: 161314-70-1
M. Wt: 393.5 g/mol
InChI Key: BSIZUMJRKYHEBR-QGZVFWFLSA-N
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Description

CGS-27023, also known as CGS-27023A, is a small molecule that belongs to the class of organic compounds known as valine and derivatives. It is a potent, orally active matrix metalloproteinase inhibitor. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-27023 involves multiple steps, including the reaction of valine derivatives with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of CGS-27023 follows standard protocols for the synthesis of small molecule inhibitors. This involves large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product. The production process includes rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CGS-27023 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CGS-27023 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from the reactions of CGS-27023 include various analogs and derivatives that retain the core structure but exhibit different inhibitory activities.

Mechanism of Action

CGS-27023 exerts its effects by inhibiting matrix metalloproteinases, specifically targeting the zinc ion in the active site of these enzymes. This inhibition prevents the degradation of the extracellular matrix, thereby modulating various physiological and pathological processes. The molecular targets include macrophage metalloelastase and interstitial collagenase, which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGS-27023 is unique in its potent inhibitory activity and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit specific matrix metalloproteinases sets it apart from other inhibitors, providing a targeted approach to modulating extracellular matrix degradation .

properties

CAS RN

161314-70-1

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

InChI

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

BSIZUMJRKYHEBR-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGS 27023A
CGS-27023A
MMI 270B
MMI-270B
MMI270
MMI270B
N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 2
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 3
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 4
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 5
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

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